NK1 Receptor Affinity: Direct Head-to-Head Comparison with Closest Patent Analog (Example 6) Under Identical Assay Conditions
In the same patent-defined, internally controlled human NK1 receptor binding assay (96-well format, pH 7.4, 2°C), 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (Example 9) exhibited an IC50 of 2.35 nM, compared to 1.00 nM for the most potent in-class analog Example 6 (BDBM261483) [1] [2]. This represents a 2.35-fold difference in target affinity measured under identical experimental conditions, providing a precise quantitative basis for selecting between these two structurally related candidates when target engagement stringency is the primary selection criterion.
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.35 nM |
| Comparator Or Baseline | Example 6 (BDBM261483): IC50 = 1.00 nM |
| Quantified Difference | 2.35-fold lower affinity for Example 9 vs. Example 6 |
| Conditions | Human Substance-P (NK1) receptor binding assay; 96-well plate; pH 7.4; 2°C; DMSO vehicle. Identical protocol per BindingDB entry IDs 257 and 3491. |
Why This Matters
Procurement selection between Example 9 and Example 6 requires the user to balance potency against other properties (e.g., CYP3A4 selectivity or synthetic tractability); this head-to-head IC50 difference quantifies the potency trade-off.
- [1] BindingDB Entry BDBM261486: 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (US9708266, Example 9), NK1 IC50 2.35 nM. View Source
- [2] BindingDB Entry BDBM261483: US9708266 Example 6, NK1 IC50 1.00 nM, identical assay conditions. View Source
